molecular formula C10H19NO B13339745 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol

Cat. No.: B13339745
M. Wt: 169.26 g/mol
InChI Key: WSCCBOVISKVBKZ-UHFFFAOYSA-N
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Description

2-(7-Azaspiro[35]nonan-7-yl)ethan-1-ol is a spirocyclic compound that features a unique structure with a spiro junction between a nonane ring and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol typically involves the condensation of appropriate starting materials followed by cyclization reactions. One reported method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . The reaction conditions often include the use of solvents like o-xylene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents and substrates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-oxa-7-azaspiro[3.5]nonane: A similar spirocyclic compound with an oxygen atom in the ring.

    2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.

Uniqueness

2-(7-Azaspiro[3.5]nonan-7-yl)ethan-1-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to form stable interactions with biological targets makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

2-(7-azaspiro[3.5]nonan-7-yl)ethanol

InChI

InChI=1S/C10H19NO/c12-9-8-11-6-4-10(5-7-11)2-1-3-10/h12H,1-9H2

InChI Key

WSCCBOVISKVBKZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CCN(CC2)CCO

Origin of Product

United States

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